molecular formula C19H20N4O3 B2449949 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide CAS No. 1251599-50-4

2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide

Cat. No.: B2449949
CAS No.: 1251599-50-4
M. Wt: 352.394
InChI Key: FWZFNSIKIUOPBO-UHFFFAOYSA-N
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Description

2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12(2)20-16(24)11-23-10-6-9-15(19(23)25)18-21-17(22-26-18)14-8-5-4-7-13(14)3/h4-10,12H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZFNSIKIUOPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anti-cancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C25H29N5O3C_{25}H_{29}N_{5}O_{3}, with a molecular weight of approximately 447.5 g/mol. The structure features a 1,2,4-oxadiazole moiety and a dihydropyridine ring, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC25H29N5O3
Molecular Weight447.5 g/mol
IUPAC Name2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide
Purity≥95%

Anti-inflammatory Activity

Research indicates that compounds containing the oxadiazole and dihydropyridine structures exhibit significant anti-inflammatory properties. A study by Redda et al. demonstrated that derivatives of tetrahydropyridine with oxadiazole moieties showed enhanced anti-inflammatory effects compared to their non-substituted counterparts. The incorporation of the oxadiazole ring was noted to modulate the electron density and lipophilicity of the compounds, thereby influencing their pharmacological profiles .

Anti-cancer Activity

The compound's potential as an anti-cancer agent has been explored in various studies. For instance, a recent investigation into structurally similar compounds revealed that modifications on the tetrahydropyridine ring significantly affected their cytotoxicity against cancer cell lines. Compounds with oxadiazole substitutions demonstrated improved activity against various cancer types by inducing apoptosis in tumor cells .

The proposed mechanism involves the inhibition of specific signaling pathways associated with inflammation and cancer progression. The oxadiazole moiety is believed to interact with cellular receptors or enzymes involved in these pathways, leading to decreased cell proliferation and increased apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the dihydropyridine and oxadiazole rings can lead to significant changes in potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substitution on OxadiazoleEnhances anti-inflammatory properties
Alteration of DihydropyridineIncreases cytotoxicity against cancer cells
Variation in Alkyl GroupsAffects solubility and bioavailability

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative with a similar structure was tested for its ability to inhibit tumor growth in vivo. Results showed a significant reduction in tumor size compared to controls.
  • Case Study 2 : Another study focused on inflammatory models where compounds similar to our target compound exhibited reduced levels of pro-inflammatory cytokines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole and dihydropyridine derivatives exhibit significant anticancer properties. For instance, similar oxadiazole derivatives have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% in some cases . The mechanism of action is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in tumor growth.

Anti-inflammatory Properties

In silico studies suggest that compounds like 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide may act as inhibitors of lipoxygenase enzymes, which are crucial in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Material Science Applications

The unique structural features of this compound make it a candidate for use in developing new materials. Its ability to form stable complexes with metals can be explored for applications in catalysis or as sensors due to its electronic properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity .

Biological Evaluation

A study evaluating the biological activity of related oxadiazole derivatives demonstrated their efficacy in inhibiting cancer cell proliferation. The results indicated that modifications to the oxadiazole ring could enhance anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeCompound Class% Growth InhibitionTarget Cell Lines
AnticancerOxadiazole DerivativesUp to 86.61%SNB-19, OVCAR-8
Anti-inflammatoryLipoxygenase InhibitorsNot specifiedVarious inflammatory models
Material ScienceMetal Complex FormationNot applicableCatalytic applications

Q & A

Q. What are the key synthetic steps and critical reagents for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Preparation of intermediates such as the oxadiazole and dihydropyridinone moieties. Reagents like 3-(2-methylphenyl)-1,2,4-oxadiazole and 2-oxo-1,2-dihydropyridine derivatives are coupled using coupling agents (e.g., hydrazine) .
  • Step 2 : Acetamide group introduction via alkylation or acylation. Solvents like dimethylformamide (DMF) and bases (NaOH/K₂CO₃) are critical for controlling reaction pH and temperature .
  • Step 3 : Final purification via column chromatography or recrystallization. Reaction monitoring with TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and dihydropyridinone rings .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity (>95% required for biological assays) and identifies byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps. Acid/base catalysts (e.g., H₂SO₄) optimize cyclization .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions during oxadiazole formation .

Q. How should researchers resolve discrepancies in structural characterization data?

  • Cross-validation : Combine NMR (for functional groups) with X-ray crystallography (for absolute configuration) .
  • Isotopic labeling : Use ¹⁵N-labeled reagents to clarify ambiguous peaks in heterocyclic regions .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to verify assignments .

Q. What role does the oxadiazole moiety play in bioactivity, and how can this be assessed?

  • Mechanistic studies : The oxadiazole ring enhances π-π stacking with biological targets (e.g., enzyme active sites). Competitive inhibition assays (e.g., fluorescence-based enzymatic assays) quantify binding affinity .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on the phenyl ring) and compare IC₅₀ values .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to identify key binding residues .

Q. How can stability issues (e.g., hydrolysis of the dihydropyridinone ring) be mitigated during storage?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation .
  • pH buffering : Use citrate-phosphate buffers (pH 6–7) in aqueous formulations to minimize ring-opening .
  • Light sensitivity : Store in amber vials to avoid photodegradation of the oxadiazole group .

Contradiction Analysis and Experimental Design

Q. How to address conflicting bioactivity data across in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance to identify bioavailability limitations .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
  • Dose optimization : Conduct dose-response studies in animal models to align effective concentrations with in vitro data .

Q. What methods validate the compound’s selectivity against off-target receptors?

  • Panel screening : Test against a broad panel of related enzymes/receptors (e.g., cytochrome P450 isoforms) to assess specificity .
  • CRISPR knockouts : Use gene-edited cell lines lacking the target protein to confirm on-target effects .
  • Thermal shift assays : Monitor protein melting temperature shifts to quantify binding to intended vs. off-target proteins .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures in .
  • Analytical workflows : Detailed NMR/MS methodologies in .
  • Biological assays : Enzyme inhibition and cytotoxicity protocols in .

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